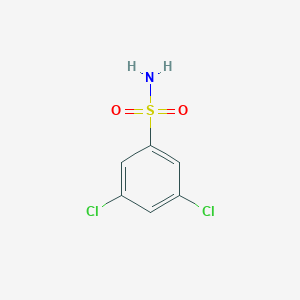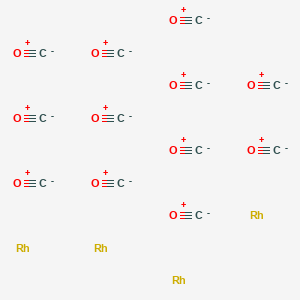
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, also known as CF3-BTTP, is a chemical compound that has gained interest in scientific research due to its potential applications in various fields. CF3-BTTP is a heterocyclic compound that contains both sulfur and nitrogen atoms in its structure.
Mecanismo De Acción
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide works by binding to specific proteins in the body, such as carbonic anhydrase and lactate dehydrogenase, which are involved in various physiological processes. This binding can lead to changes in the activity of these proteins, which can have downstream effects on various cellular processes.
Biochemical and Physiological Effects:
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has been shown to have a range of biochemical and physiological effects, including inhibition of carbonic anhydrase activity, inhibition of lactate dehydrogenase activity, and induction of apoptosis in cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has several advantages for use in laboratory experiments, including its high purity and stability, its ability to selectively bind to specific proteins, and its potential as a therapeutic agent. However, there are also limitations to its use, including its relatively high cost and the need for specialized equipment and expertise to synthesize and handle the compound.
Direcciones Futuras
There are several potential future directions for research on 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide, including:
1. Further studies on its potential as a diagnostic tool for detecting cancer cells
2. Development of new synthetic methods for producing 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide more efficiently and cost-effectively
3. Investigation of its potential as a therapeutic agent for other diseases, such as Alzheimer's and Parkinson's
4. Exploration of its potential as a tool for studying the role of specific proteins in various physiological processes.
In conclusion, 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide is a promising compound with potential applications in various scientific fields. Further research is needed to fully understand its mechanisms of action and its potential as a diagnostic and therapeutic agent.
Métodos De Síntesis
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide can be synthesized through a multistep process that involves the reaction of 4-nitrobenzenesulfonamide with trifluoroacetic anhydride to produce 4-nitrobenzenesulfonyl trifluoroacetamide. This intermediate is then reacted with thionyl chloride to produce 4-nitrobenzenesulfonyl chloride. The final step involves the reaction of the sulfonyl chloride with 2-aminopropanoic acid to produce 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide.
Aplicaciones Científicas De Investigación
6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-propanoic acid 1,1-dioxide has been studied for its potential applications in various scientific fields, including biochemistry, pharmacology, and medicinal chemistry. It has been shown to have potential as a diagnostic tool for detecting cancer cells, as well as a potential therapeutic agent for treating cancer and other diseases.
Propiedades
Número CAS |
101063-98-3 |
|---|---|
Fórmula molecular |
C11H9F3N2O4S |
Peso molecular |
322.26 g/mol |
Nombre IUPAC |
3-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]propanoic acid |
InChI |
InChI=1S/C11H9F3N2O4S/c12-11(13,14)6-1-2-8-7(5-6)15-9(3-4-10(17)18)16-21(8,19)20/h1-2,5H,3-4H2,(H,15,16)(H,17,18) |
Clave InChI |
TZJDLBNNZRXBHR-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
SMILES canónico |
C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Bis[2-chloro-5-(trifluoromethyl)phenyl]methanone](/img/structure/B33617.png)
![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, 1,4-diethyltetrahydro-](/img/structure/B33619.png)







![3-Amino-1-methyl-5-phenyl-1H-benzo[E][1,4]diazepin-2(3H)-one](/img/structure/B33641.png)
